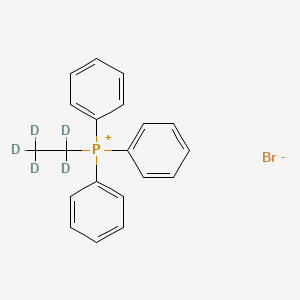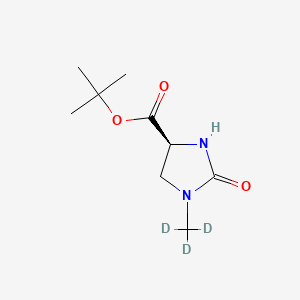
(Ethyl-d5)triphenylphosphonium Bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Ethyl-d5)triphenylphosphonium Bromide is a stable isotope-labeled compound with the molecular formula C20H15D5BrP and a molecular weight of 376.28. It is a derivative of triphenylphosphonium bromide, where the ethyl group is replaced with a deuterated ethyl group (ethyl-d5). This compound is primarily used in scientific research for its unique properties, including its role as a phase-transfer catalyst and its applications in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Ethyl-d5)triphenylphosphonium Bromide typically involves the quaternization of triphenylphosphine with deuterated ethyl bromide. The reaction is carried out in an inert atmosphere, often under reflux conditions, to ensure complete conversion. The general reaction scheme is as follows:
[ \text{Ph}_3\text{P} + \text{CD}_3\text{CD}_2\text{Br} \rightarrow \text{Ph}_3\text{P}+\text{CD}_3\text{CD}_2\text{Br}- ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The compound is typically purified through recrystallization and dried under vacuum to obtain a high-purity crystalline product .
Análisis De Reacciones Químicas
Types of Reactions: (Ethyl-d5)triphenylphosphonium Bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly in the presence of strong oxidizing or reducing agents.
Wittig Reactions: It is commonly used in Wittig reactions to form alkenes from aldehydes and ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Wittig Reaction: Typically involves the use of aldehydes or ketones and a strong base like butyllithium.
Major Products:
Substitution Reactions: Various substituted phosphonium salts.
Oxidation and Reduction Reactions: Corresponding oxidized or reduced phosphonium compounds.
Wittig Reactions: Formation of alkenes with high specificity.
Aplicaciones Científicas De Investigación
(Ethyl-d5)triphenylphosphonium Bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, particularly in the preparation of alkenes via Wittig reactions.
Biology: Employed in studies involving stable isotope labeling to trace metabolic pathways and reaction mechanisms.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to target specific cellular components.
Industry: Utilized in the production of epoxy resins and as a catalyst in various polymerization reactions.
Mecanismo De Acción
The mechanism of action of (Ethyl-d5)triphenylphosphonium Bromide involves its role as a phase-transfer catalyst, facilitating the transfer of reactants between different phases (e.g., aqueous and organic phases). In Wittig reactions, it forms a phosphonium ylide, which then reacts with aldehydes or ketones to form alkenes. The molecular targets and pathways involved include the stabilization of carbanions and the formation of betaine intermediates .
Comparación Con Compuestos Similares
Triphenylphosphonium Bromide: The non-deuterated version of the compound.
Vinyltriphenylphosphonium Bromide: Used in similar reactions but with a vinyl group instead of an ethyl group.
Methyltriphenylphosphonium Bromide: Contains a methyl group instead of an ethyl group.
Uniqueness: (Ethyl-d5)triphenylphosphonium Bromide is unique due to its deuterated ethyl group, which provides distinct advantages in isotope labeling studies. This allows for more precise tracking of reaction mechanisms and metabolic pathways compared to its non-deuterated counterparts .
Propiedades
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl(triphenyl)phosphanium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20P.BrH/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h3-17H,2H2,1H3;1H/q+1;/p-1/i1D3,2D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYNXXDQQHTCHJ-LUIAAVAXSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747775 |
Source


|
| Record name | (~2~H_5_)Ethyl(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875477-12-6 |
Source


|
| Record name | (~2~H_5_)Ethyl(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol-d3](/img/structure/B564872.png)

![4-[4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-butyne]-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester](/img/structure/B564879.png)

![4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-[4-[(2-hydroxy-1,1-dimethyl)ethyl]phenyl]butyne](/img/structure/B564881.png)
![4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-[4-[(2-hydroxy-1,1-dimethyl)ethyl]phenyl]butyne](/img/structure/B564882.png)

![(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane](/img/structure/B564887.png)



![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester](/img/structure/B564893.png)
